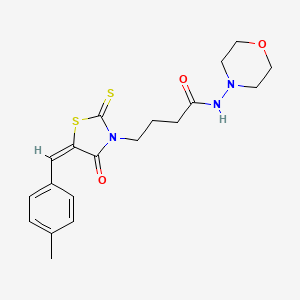

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide

Descripción

Propiedades

IUPAC Name |

4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-14-4-6-15(7-5-14)13-16-18(24)22(19(26)27-16)8-2-3-17(23)20-21-9-11-25-12-10-21/h4-7,13H,2-3,8-12H2,1H3,(H,20,23)/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITJBQXPIMOWFK-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: The initial step involves the synthesis of the thioxothiazolidinone ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Benzylidene Group:

Attachment of the Morpholine Moiety: The morpholine moiety is introduced via nucleophilic substitution, where morpholine reacts with an appropriate intermediate.

Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds similar to (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide exhibit significant antimicrobial properties. The thiazolidine ring is often associated with enhanced activity against various bacterial strains. For instance, a study found that derivatives of thiazolidine showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells. A study involving thiazolidine derivatives indicated that they could inhibit tumor growth by triggering programmed cell death pathways . Specifically, (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide was tested against various cancer cell lines, showing promising results in reducing cell viability.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has indicated that thiazolidine derivatives can modulate inflammatory pathways. The compound's structural characteristics allow it to interact with specific receptors involved in the inflammatory response, potentially leading to reduced inflammation .

Data Tables

The following table summarizes key findings related to the applications of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide:

| Application | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of inflammation |

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell proliferation, with an IC50 value indicating effective cytotoxicity at relatively low concentrations.

Mecanismo De Acción

The mechanism of action of (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis with key examples:

Key Observations:

Core Heterocycle: The target compound’s thiazolidinone core differs from the pyrazole ring in Compounds 9a-j . Thiazolidinones are known for diverse bioactivities, including antimicrobial and antidiabetic effects, whereas pyrazole derivatives often exhibit antimalarial or kinase inhibitory properties. Unlike the thiazolidinedione (TZD) core in rosiglitazone, the target compound’s 2-thioxo group may reduce PPARγ affinity but enhance interactions with cysteine-rich enzymatic targets (e.g., glutathione reductase) .

The morpholino moiety in both the target compound and Compounds 9a-j suggests a role in solubility modulation or target binding (e.g., via hydrogen bonding with parasitic or mammalian enzymes) .

Thiazolidinones typically require cyclization of thiourea intermediates with α-mercapto acids.

Biological Activity: While Compounds 9a-j demonstrate antimalarial activity (IC₅₀ values in the low micromolar range) , the target compound’s activity is unreported.

Actividad Biológica

(E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure includes a thiazolidinone core, which is known for various pharmacological properties.

- Molecular Formula : C24H26N2O2S2

- Molecular Weight : 438.60 g/mol

- CAS Number : 6605-21-6

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the thiazolidinone structure exhibit significant antibacterial and antifungal properties. For instance, derivatives of 4-oxo-2-thioxothiazolidin were tested against multiple bacterial strains, showing effectiveness that surpassed traditional antibiotics such as ampicillin and streptomycin by factors of 10 to 50 times in some cases .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae, E. coli |

| Compound 11 | 0.011 | Not reported | Staphylococcus aureus |

| Compound 15 | 0.004–0.06 | Not reported | Trichoderma viride |

The most sensitive bacteria identified were Enterobacter cloacae, while Escherichia coli displayed the highest resistance . The mechanism of action appears to involve inhibition of essential bacterial enzymes, with molecular docking studies indicating specific interactions with targets like MurB in bacteria .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on normal human cell lines (MRC5) showed that while these compounds exhibit antimicrobial activity, they also possess varying levels of cytotoxicity against mammalian cells. The results indicate that some derivatives are selectively toxic to cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives, including the compound , against a panel of eight Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Enterobacter cloacae, with an MIC as low as 0.004 mg/mL .

- Antifungal Activity : Another investigation into the antifungal properties found that certain derivatives had excellent activity against fungi such as Trichoderma viride, with MIC values comparable to leading antifungal agents .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications on the thiazolidinone core significantly influenced biological activity. For instance, substituents such as methyl groups on the benzylidene moiety enhanced antimicrobial potency, while variations in the morpholine group affected cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between a 2-thioxothiazolidin-4-one derivative and 4-methylbenzaldehyde. Key steps include:

- Using N-ethyl-N’-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in DMF for amide bond formation .

- Optimizing reaction time (typically 12-24 hrs) and temperature (60-80°C) to achieve yields >80%.

- Purification via recrystallization from acetic acid-dimethylformamide mixtures, as evidenced by melting points >250°C .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C=S (1220–1280 cm⁻¹) stretches .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and morpholine protons (δ 3.5–3.7 ppm) .

- ¹³C NMR : Verify carbonyl carbons (δ 170–185 ppm) and thioxo sulfur-bound carbons (δ 120–135 ppm) .

Q. How can researchers assess the compound’s purity and stability during storage?

- Methodological Answer :

- Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor purity (>95%).

- Stability studies under accelerated conditions (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What experimental designs are recommended for studying the compound’s structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Fragment-based drug design : Synthesize analogs with modifications to the 4-methylbenzylidene or morpholine moieties.

- Dose-response assays : Use IC₅₀ values (e.g., in cancer cell lines) to correlate substituent effects with activity.

- Multivariate analysis : Apply principal component analysis (PCA) to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. How can computational methods predict the compound’s binding affinity with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., EGFR kinase) using Lamarckian genetic algorithms.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen-bond interactions .

- Free energy calculations (MM-PBSA) : Estimate ΔG binding to prioritize analogs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in different cell lines) using Cohen’s d to quantify effect sizes.

- Experimental replication : Standardize assays (e.g., ATP-based viability tests) with controls for pH, serum concentration, and passage number .

- Pathway enrichment analysis : Use KEGG/GO databases to identify confounding signaling pathways .

Q. What methodologies are suitable for evaluating the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.